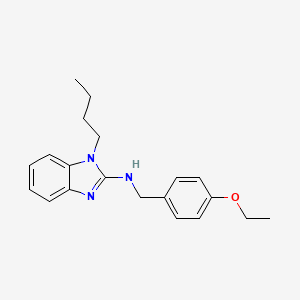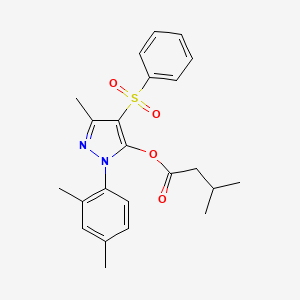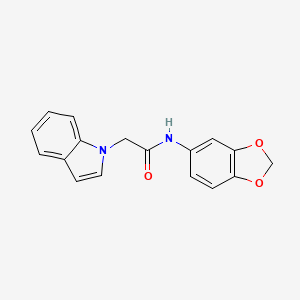
N-benzyl-2-(1H-indol-1-yl)acetamide
Overview
Description
N-benzyl-2-(1H-indol-1-yl)acetamide, also known as BI-55, is a synthetic compound that has been studied for its potential therapeutic properties. The compound belongs to the class of indole-based compounds that have been shown to have various biological activities.
Scientific Research Applications
Molecular Docking and Anti-inflammatory Potential
A study conducted by Al-Ostoot et al. (2020) explored the synthesis of an indole acetamide derivative and its potential anti-inflammatory properties. This compound was synthesized and characterized through various spectroscopic analyses. The anti-inflammatory activity was confirmed through in silico modeling, targeting the cyclooxygenase COX-1 and 2 domains. Additionally, the study utilized density functional theory calculations for geometry optimization and examined the compound's electronic charge transfer (Al-Ostoot et al., 2020).
Synthesis and Antimicrobial/Antioxidant Activities
Research by Naraboli & Biradar (2017) focused on the synthesis of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, which included derivatives of N-benzyl-2-(1H-indol-1-yl)acetamide. These compounds were tested for in vitro antimicrobial activity and antioxidant activities. The study found that some compounds demonstrated potent antimicrobial activity against various bacteria and fungi, along with significant antioxidant activity (Naraboli & Biradar, 2017).
Analgesic Activity
Kaplancıklı et al. (2012) synthesized acetamide derivatives, including N-benzyl-2-(1H-indol-1-yl)acetamide, and investigated their potential analgesic activities. These compounds were assessed against various nociceptive stimuli, and the study reported significant analgesic effects without negative impacts on motor coordination (Kaplancıklı et al., 2012).
Anticonvulsant Activity and GABAergic Targets
El Kayal et al. (2022) synthesized 1-benzylsubstituted derivatives of N-benzyl-2-(1H-indol-1-yl)acetamide to evaluate their affinity to GABAergic biotargets and anticonvulsant activity. The study used molecular docking and in vivo experiments, revealing insights into the pharmacophore roleof the cyclic amide fragment in anticonvulsant activity. However, the synthesized substances did not exhibit strong anticonvulsant activity in the tested models (El Kayal et al., 2022).
Synthesis and Antioxidant Properties
Gopi and Dhanaraju (2020) conducted research on N-benzyl-2-(1H-indol-1-yl)acetamide derivatives, synthesizing novel compounds and evaluating their antioxidant activity. The study utilized ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, finding that most compounds exhibited significant antioxidant activity (Gopi & Dhanaraju, 2020).
properties
IUPAC Name |
N-benzyl-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17(18-12-14-6-2-1-3-7-14)13-19-11-10-15-8-4-5-9-16(15)19/h1-11H,12-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONRKCNBDKOINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-hydroxyethyl)thio]-N-(3-iodophenyl)acetamide](/img/structure/B4108217.png)
![4-(4-cyclopentyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4108224.png)
![N-[4-(acetylamino)phenyl]-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4108231.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B4108249.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B4108257.png)
![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4108262.png)


![N-(4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B4108278.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4108281.png)


![2-(4-chlorophenyl)-5-(3-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4108302.png)